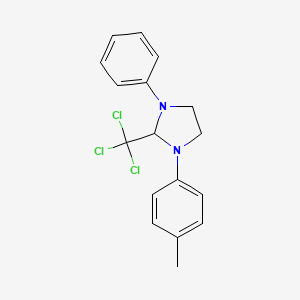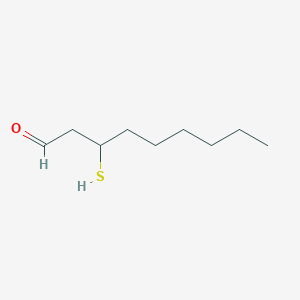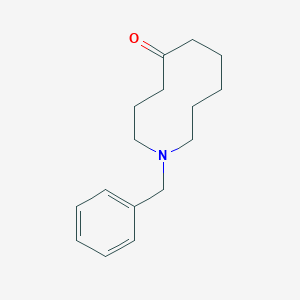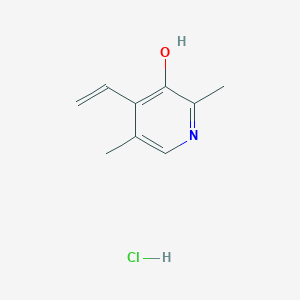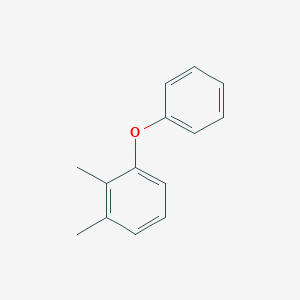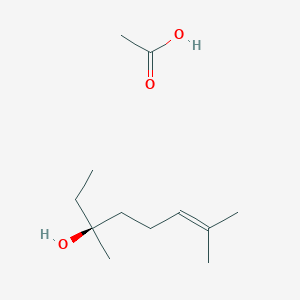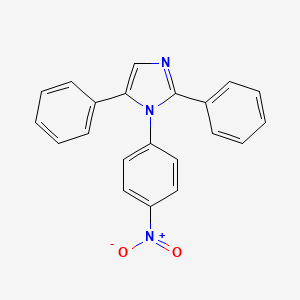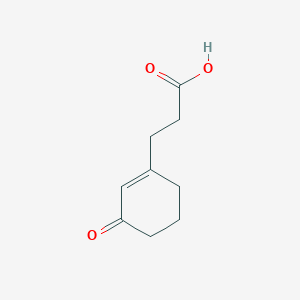methyl}oxophosphanium CAS No. 61222-61-5](/img/structure/B14586250.png)
(Butoxymethoxy){[(chloroacetyl)oxy](phenyl)methyl}oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium is a complex organophosphorus compound It is known for its unique chemical structure, which includes a butoxymethoxy group, a chloroacetyl group, a phenyl group, and an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium typically involves multiple steps. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . This reaction is crucial for forming the butoxymethoxy group in the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or pathways, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Bromomethyl methyl ether: A compound with similar functional groups used in organic synthesis.
Uniqueness
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61222-61-5 |
|---|---|
Molekularformel |
C14H19ClO5P+ |
Molekulargewicht |
333.72 g/mol |
IUPAC-Name |
butoxymethoxy-[(2-chloroacetyl)oxy-phenylmethyl]-oxophosphanium |
InChI |
InChI=1S/C14H19ClO5P/c1-2-3-9-18-11-19-21(17)14(20-13(16)10-15)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3/q+1 |
InChI-Schlüssel |
BMYCIUREDDIPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCO[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
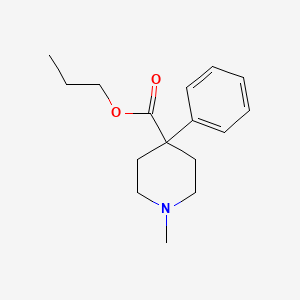
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
